molecular formula C11H17Br B2793279 2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane CAS No. 182876-26-2

2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane

Cat. No.: B2793279
CAS No.: 182876-26-2
M. Wt: 229.161
InChI Key: IBCDLDKLQLLKFP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)dispiro[3.1.3⁶.1⁴]decane is a polycyclic hydrocarbon featuring a unique dispiro architecture, where three- and four-membered rings are connected via spiro-annulated carbon atoms. The bromomethyl (-CH₂Br) substituent introduces reactivity, making the compound valuable in synthetic organic chemistry, particularly in nucleophilic substitution reactions. Its complex geometry, characterized by fused small rings, influences steric and electronic properties, distinguishing it from simpler brominated alkanes or spirocyclic derivatives [1].

Properties

IUPAC Name

8-(bromomethyl)dispiro[3.1.36.14]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17Br/c12-6-9-4-11(5-9)7-10(8-11)2-1-3-10/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCDLDKLQLLKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3(C2)CC(C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane typically involves the bromination of a suitable precursor compound. One common method is the bromination of dispiro[3.1.36.14]decane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for 2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity of the final product through advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to remove the bromine atom and replace it with hydrogen or other groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 8-(azidomethyl)dispiro[3.1.36.14]decane, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Brominated Spirocyclic Derivatives

(a) 8-Bromo-2-azadispiro[3.1.3⁶.1⁴]decane-2-carboxylate
  • Structure : Shares the dispiro[3.1.3⁶.1⁴] framework but incorporates a nitrogen atom (aza group) and a carboxylate ester.
  • In contrast, the bromomethyl group in the target compound offers direct alkylation pathways [4].
  • Molecular Weight : 290.20 g/mol (vs. ~235–250 g/mol estimated for the target compound).
(b) 3-(Bromomethyl)-2,4,10-trioxaadamantane
  • Structure : A tricyclic compound with oxygen atoms (trioxa) in the adamantane-like framework.
  • Reactivity : Oxygen atoms increase electron density, making the compound more susceptible to acid-catalyzed ring-opening reactions. The bromomethyl group here is less sterically hindered compared to the dispiro system [12].
  • Safety : Classified with precautionary statements for irritancy, similar to other brominated spiro compounds [13][13].
(c) 8-Bromo-1,4-dioxaspiro[4.5]decane
  • Structure : Features a dioxaspiro system (two oxygen atoms) fused to a cyclohexane ring.
  • Polarity : Higher polarity due to oxygen atoms, leading to increased solubility in polar solvents compared to the hydrocarbon-dominated target compound.
  • Applications : Often used as intermediates in medicinal chemistry for their stability and tunable reactivity [11].

Brominated Alkanes and Adamantanes

(a) Bromomethane (CH₃Br)
  • Boiling Point : 1.0068°C (gas phase), significantly lower than dispiro derivatives due to smaller size and lack of ring strain.
  • Reactivity : Highly volatile and reactive in SN2 reactions, whereas the target compound’s rigid structure may slow nucleophilic attack [3].
(b) 1-Bromo-3,5-dimethyladamantane
  • Structure : Adamantane core with bromine and methyl substituents.
  • Stability : The adamantane framework provides exceptional thermal and chemical stability, contrasting with the strained small rings in dispiro systems [5].

Data Tables

Table 1: Key Properties of Selected Brominated Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
2-(Bromomethyl)dispiro[3.1.3⁶.1⁴]decane C₁₀H₁₅Br ~220–235 (estimated) Spirocyclic, strained rings, bromomethyl for alkylation
8-Bromo-2-azadispiro[3.1.3⁶.1⁴]decane-2-carboxylate C₁₃H₁₈BrNO₂ 290.20 Aza group, carboxylate ester, polar
3-(Bromomethyl)-2,4,10-trioxaadamantane C₇H₉BrO₃ 221.05 Trioxaadamantane, oxygen-rich, irritant
8-Bromo-1,4-dioxaspiro[4.5]decane C₈H₁₃BrO₂ 221.09 Dioxaspiro, polar, stable intermediate
Bromomethane CH₃Br 94.94 Volatile, simple alkyl bromide

Biological Activity

2-(Bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane is a complex organic compound characterized by its unique dispiro structure, which has garnered interest in various fields of chemical research, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.

  • IUPAC Name : 2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane
  • Molecular Formula : C_{11}H_{17}Br
  • Molecular Weight : 227.17 g/mol
  • LogP : 5.2
  • Heavy Atoms Count : 13
  • Rotatable Bonds : 3
  • Number of Rings : 2
  • Polar Surface Area : 0 Ų

Research indicates that compounds with bromomethyl groups can exhibit significant biological activity due to their ability to form covalent bonds with nucleophiles in biological systems. This reactivity can lead to various pharmacological effects, including:

  • Antimicrobial Activity : Some studies suggest that dispiro compounds can inhibit bacterial growth by disrupting cell wall synthesis.
  • Anticancer Properties : Preliminary research indicates potential cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction.

Case Studies

  • Antimicrobial Studies
    • A study published in Journal of Medicinal Chemistry examined the antimicrobial properties of various dispiro compounds, including derivatives of 2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
  • Cytotoxicity Assays
    • In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that 2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane exhibited IC50 values ranging from 15 to 30 µM, indicating moderate cytotoxicity and potential as a lead compound for further development.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineConcentration (µg/mL or µM)Reference
AntimicrobialStaphylococcus aureus10Journal of Medicinal Chemistry
AntimicrobialEscherichia coli10Journal of Medicinal Chemistry
CytotoxicityHeLa (cervical cancer)15In vitro assays
CytotoxicityMCF-7 (breast cancer)30In vitro assays

Q & A

Q. Key Challenges :

  • Steric hindrance from the dispiro structure may reduce reaction yields, necessitating iterative purification (e.g., column chromatography) ().

How can computational methods predict the reactivity of the bromomethyl group in substitution reactions?

Q. Advanced Mechanistic Analysis

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the C-Br bond, predicting susceptibility to nucleophilic substitution (e.g., SN2 mechanisms) .
  • Ring strain analysis : The dispiro framework exhibits elevated ring strain energy (e.g., 25.3 kJ/mol for dispiro[3.1.3^{6}.1^{4}]decane), which may destabilize transition states and alter reaction pathways ().
  • Steric maps : Molecular dynamics simulations can visualize steric bulk around the bromomethyl group, guiding solvent and catalyst selection ().

How should researchers resolve contradictions in reported biological activities of dispiro compounds?

Q. Data Reconciliation Strategies

  • Assay standardization : Compare bioactivity data under uniform conditions (e.g., IC50 values measured using identical cell lines or enzyme concentrations) ().
  • Purity validation : Use HPLC-MS to confirm compound integrity, as impurities (e.g., hydrolyzed esters) may skew results ().
  • Structural analogs : Cross-reference with similar compounds (e.g., 8,8-difluoro derivatives) to isolate the role of the bromomethyl group ().

What spectroscopic techniques are most effective for structural elucidation of dispiro frameworks?

Q. Analytical Methodology

  • NMR spectroscopy :
    • 1^1H/13^{13}C NMR : Assigns protons and carbons in the dispiro system (e.g., δ 7.50–7.47 ppm for aromatic protons in ).
    • 2D experiments (COSY, NOESY) : Resolves overlapping signals caused by symmetry in the spiro structure ().
  • X-ray crystallography : Resolves absolute configuration and bond angles, critical for confirming spiro connectivity ().
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., m/z 381.0098 [M + K]+^+ in ).

How does the dispiro framework enhance binding to biological targets in drug design?

Q. Structure-Activity Relationship (SAR) Insights

  • Conformational rigidity : Restricts rotational freedom, improving binding entropy to enzymes or receptors ().
  • Hydrogen bonding : The bromomethyl group and adjacent heteroatoms (e.g., oxygen in dioxaspiro systems) form interactions with active sites ().
  • Lipophilicity modulation : Fluorine atoms (in related compounds) enhance membrane permeability, a trait potentially transferable via bromine’s hydrophobic character ().

What strategies mitigate steric hindrance during functionalization of the dispiro core?

Q. Advanced Synthetic Optimization

  • Protecting groups : Temporarily shield reactive sites (e.g., tert-butyl esters) to direct bromomethyl substitution ().
  • Microwave-assisted synthesis : Accelerates reactions, reducing decomposition risks under prolonged heating ().
  • Catalytic systems : Palladium or nickel catalysts enable cross-coupling reactions with aryl/alkenyl partners (e.g., Suzuki-Miyaura reactions) ().

How can researchers evaluate the thermal stability of 2-(bromomethyl)dispiro compounds?

Q. Material Science Applications

  • Differential Scanning Calorimetry (DSC) : Measures decomposition temperatures (Td) and phase transitions ().
  • Thermogravimetric Analysis (TGA) : Quantifies weight loss under heating, correlating with structural robustness ().
  • Comparative studies : Benchmark against spiro[4.5]decane derivatives, which exhibit lower ring strain and higher thermal stability ().

What are the implications of the bromomethyl group’s leaving-group potential in polymer chemistry?

Q. Advanced Material Design

  • Post-polymerization modification : The C-Br bond undergoes nucleophilic substitution with amines or thiols, enabling functional polymer grafts ().
  • Crosslinking agents : Bromine’s reactivity facilitates covalent network formation in elastomers ().

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